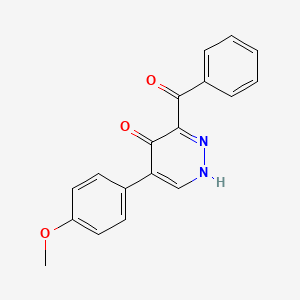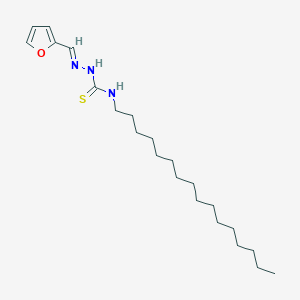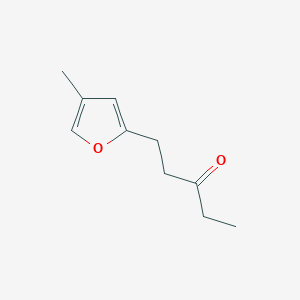
1-(4-Methylfuran-2-yl)pentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylfuran-2-yl)pentan-3-one is an organic compound belonging to the furan family. It has a molecular formula of C10H14O2 and a molecular weight of 166.22 g/mol . This compound is characterized by the presence of a furan ring substituted with a methyl group at the 4-position and a pentan-3-one chain at the 1-position. It is a significant intermediate in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-(4-Methylfuran-2-yl)pentan-3-one can be achieved through several routes. One common method involves the alkylation of mesityl oxide with 2-methylfuran, followed by hydrolysis and hydrodeoxygenation . The reaction conditions typically involve the use of acid catalysts such as HCl, which promotes the hydrolysis step, yielding high conversion rates and selectivity . Industrial production methods often utilize biomass-derived platform chemicals, making the process more sustainable and environmentally friendly .
Analyse Chemischer Reaktionen
1-(4-Methylfuran-2-yl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the furan ring or the ketone group is targeted. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylfuran-2-yl)pentan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 1-(4-Methylfuran-2-yl)pentan-3-one involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, participating in catalytic cycles and metabolic pathways. The furan ring’s electron-rich nature allows it to engage in electrophilic aromatic substitution reactions, while the ketone group can undergo nucleophilic addition reactions .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylfuran-2-yl)pentan-3-one can be compared with other furan derivatives such as:
2-Methylfuran: A simpler furan derivative used in similar applications.
5-Hydroxymethylfurfural: A valuable platform chemical derived from biomass.
Furfural: Another furan derivative with extensive industrial applications
Eigenschaften
CAS-Nummer |
59303-02-5 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-(4-methylfuran-2-yl)pentan-3-one |
InChI |
InChI=1S/C10H14O2/c1-3-9(11)4-5-10-6-8(2)7-12-10/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
UJKHBCRAMCZJTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CCC1=CC(=CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


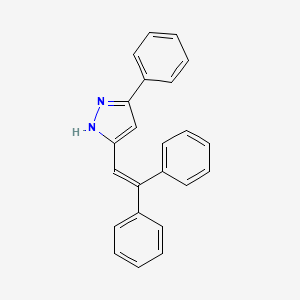
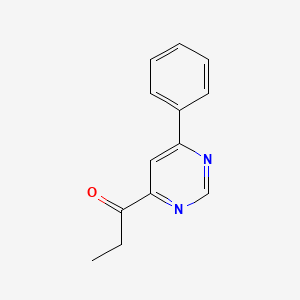

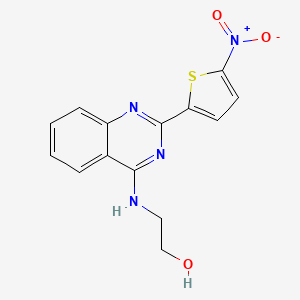

![4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one](/img/structure/B12907803.png)
![(3S)-N,N-bis[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907804.png)
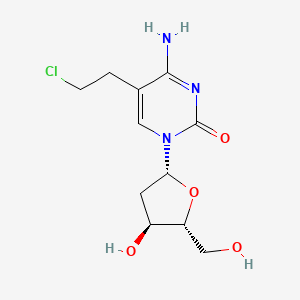
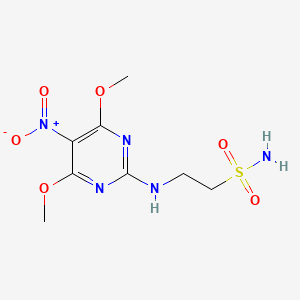
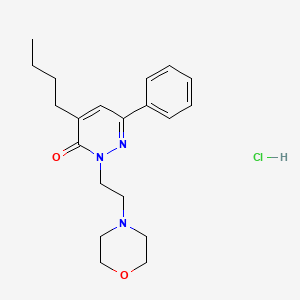
![(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine)](/img/structure/B12907829.png)
![2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B12907833.png)
